An In-depth Technical Guide to Tetraphenylphthalic Anhydride (CAS: 4741-53-1)
An In-depth Technical Guide to Tetraphenylphthalic Anhydride (CAS: 4741-53-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylphthalic anhydride (B1165640), identified by CAS number 4741-53-1, is a polycyclic aromatic organic compound.[1] It belongs to the class of dicarboxylic acid anhydrides and is structurally characterized by a phthalic anhydride core substituted with four phenyl groups.[1] Its molecular formula is C₃₂H₂₀O₃.[2] While the broader class of phthalic anhydrides and their derivatives, phthalimides, are extensively utilized in polymer chemistry and have been explored in medicinal chemistry, specific applications and biological activities of the tetraphenyl-substituted variant are not widely documented.[3] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and a discussion of its potential relevance in research and development based on the activities of structurally related compounds.
Physicochemical and Spectroscopic Properties
The key physicochemical properties of Tetraphenylphthalic anhydride are summarized below. This data is essential for its handling, characterization, and use in experimental setups.
Physical and Chemical Data
| Property | Value | Reference(s) |
| CAS Number | 4741-53-1 | [2][1] |
| Molecular Formula | C₃₂H₂₀O₃ | [2] |
| Molecular Weight | 452.51 g/mol | |
| Melting Point | 293-297 °C | [2][4] |
| Boiling Point | 596 °C at 760 mmHg | [2] |
| Density | 1.244 g/cm³ | [2] |
| Appearance | White to yellow solid | [4] |
| IUPAC Name | 4,5,6,7-tetraphenyl-2-benzofuran-1,3-dione | [5][6] |
| Solubility | Moisture Sensitive | [4][7] |
Spectroscopic Data
Spectroscopic methods are crucial for the structural confirmation of Tetraphenylphthalic anhydride.
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Infrared (IR) Spectroscopy : The IR spectrum is expected to show strong characteristic absorption bands for the anhydride functional group. These typically appear as two distinct peaks for the symmetric and asymmetric stretching of the C=O bonds in the five-membered ring, usually in the region of 1750-1850 cm⁻¹. Additional peaks corresponding to the C-O-C stretching and the aromatic C-H and C=C stretching of the phenyl rings would also be present.[8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum would be dominated by signals from the aromatic protons of the four phenyl groups, likely appearing as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm).
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¹³C NMR : The carbon NMR spectrum would show characteristic signals for the carbonyl carbons of the anhydride group (typically in the δ 160-170 ppm range) along with multiple signals for the aromatic carbons of the phenyl and the central benzene (B151609) ring.[5]
-
-
Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 452.5. Fragmentation patterns could provide further structural information.[5]
Synthesis and Experimental Protocols
Tetraphenylphthalic anhydride can be reliably synthesized in a two-step process starting from the condensation of tetraphenylcyclopentadienone (B147504) with maleic anhydride, followed by dehydrogenation. A well-established protocol is available from Organic Syntheses.[9]
Synthesis from Tetraphenylcyclopentadienone and Maleic Anhydride
This procedure involves a Diels-Alder reaction to form the dihydro intermediate, followed by an in-situ dehydrogenation (aromatization) step.[9]
Step 1: Formation of Tetraphenyldihydrophthalic Anhydride An intimate mixture of tetraphenylcyclopentadienone (35 g, 0.094 mole) and maleic anhydride (9.3 g, 0.095 mole) is placed in a 200-ml round-bottomed flask. Bromobenzene (B47551) (25 ml) is added, and the mixture is gently refluxed for 3.5 hours. During this step, carbon monoxide is evolved, and the reaction should be conducted in a fume hood. The intermediate, tetraphenyldihydrophthalic anhydride, can be isolated at this stage by cooling the mixture and filtering, yielding 41-42 g of a solid melting at 235–240°.[9]
Step 2: Dehydrogenation to Tetraphenylphthalic Anhydride After the initial reflux, the mixture is cooled. A solution of bromine (7 ml) in bromobenzene (10 ml) is added through the condenser. The flask is shaken to ensure thorough mixing. After the initial exothermic reaction subsides, the mixture is refluxed gently for an additional 3 hours. This operation should also be performed in a fume hood.[9]
Step 3: Isolation and Purification The reaction mixture is then cooled in an ice bath to 0–10° for 2–3 hours to crystallize the product. The crystalline solid is collected by suction filtration and washed three times with 10-ml portions of petroleum ether (b.p. 60–68°). After air-drying, the final product weighs 37–38 g (87–89% yield) and has a melting point of 289–290°.[9]
Applications and Research Context
While specific, large-scale industrial or pharmaceutical applications for Tetraphenylphthalic anhydride are not well-documented, its core chemical structure is relevant to several fields.
Polymer and Materials Science
Phthalic anhydrides are fundamental building blocks in the chemical industry. They are widely used as monomers for the production of polymers such as polyesters, alkyd resins (used in paints and coatings), and polyanhydrides.[7] Polyanhydrides, in particular, have been investigated for biomedical applications, especially in the field of biodegradable polymers for controlled drug delivery systems.[7] The four phenyl substituents on Tetraphenylphthalic anhydride would impart significant steric bulk, rigidity, and hydrophobicity, which could be exploited to create polymers with unique thermal and mechanical properties.
Potential in Medicinal Chemistry and Drug Development
There is currently no direct evidence in peer-reviewed literature detailing the biological activity or signaling pathway modulation of Tetraphenylphthalic anhydride. However, the broader class of molecules derived from phthalic anhydrides, known as phthalimides , possesses a wide range of pharmacological activities. Phthalimide (B116566) derivatives have been reported to exhibit anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties.[10][11]
The most notable example is thalidomide, a phthalimide derivative with complex immunomodulatory and anti-angiogenic effects. This suggests that the phthalimide scaffold, which can be readily synthesized from the corresponding anhydride, is a privileged structure in drug discovery. Researchers could potentially use Tetraphenylphthalic anhydride as a starting material to synthesize novel, sterically hindered phthalimide derivatives for biological screening.
Additionally, computational screening databases have flagged Tetraphenylphthalic anhydride as a potential endocrine-disrupting compound, though this is a prediction and requires experimental validation.[5]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Tetraphenylphthalic anhydride is associated with the following hazards:
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H315 : Causes skin irritation.[5]
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H319 : Causes serious eye irritation.[5]
-
H335 : May cause respiratory irritation.[5]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated area or a chemical fume hood.[12] The compound is also noted to be moisture-sensitive.[4]
Conclusion
Tetraphenylphthalic anhydride (CAS 4741-53-1) is a well-characterized compound with established synthesis protocols. While its direct applications are not extensively reported, its structural features make it a molecule of interest. For materials scientists, it represents a bulky, aromatic monomer for creating novel polymers. For medicinal chemists and drug development professionals, it serves as a potential precursor to a new class of sterically demanding phthalimide derivatives. The known bioactivities of the general phthalimide class provide a strong rationale for synthesizing and evaluating these new derivatives for a range of therapeutic targets. Further research is required to explore the specific properties and potential biological activities of this compound and its derivatives.
References
- 1. scbt.com [scbt.com]
- 2. 1,2-Dihydro-3,4,5,6-tetraphenylphthalic anhydride | C32H22O3 | CID 96317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tetraphenylphthalic anhydride | C32H20O3 | CID 78478 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. The development of polyanhydrides for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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